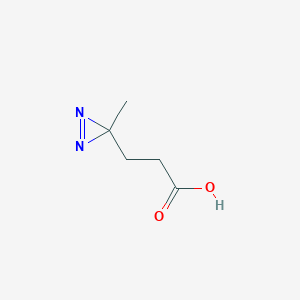
Methyl 2-(3,6-dioxopiperazin-2-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” is a chemical compound with the empirical formula C7H10N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” can be represented by the SMILES stringO=C(NCCN1)C1CC(OC)=O . The InChI key for this compound is IPEHBEGTVNYMPV-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” is a solid compound . It has a molecular weight of 186.1653 . The compound has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- A study by Holl et al. (2008) detailed the synthesis of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate derivatives, highlighting the structural challenges and diastereoselectivity in cyclization processes.
- In research by Geiger et al. (2005), the focus was on the Dieckmann cyclization of Methyl 2-(3,6-dioxopiperazin-2-yl)propionate, which revealed insights into stereoselectivity and chelate formation.
Chemical Reactions and Derivative Formation :
- González-Vera et al. (2005) explored the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from Methyl 2-(3,6-dioxopiperazin-2-yl)acetate, showcasing its versatility in creating complex molecules.
- A study by Shikhaliev et al. (2008) involved the cyclization of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate with cyanamides, leading to the formation of new pyrimidine derivatives.
Dioxopiperazine Alkaloid Synthesis and Biological Evaluation :
- Research by Li et al. (2006) on marine-derived fungi yielded new dioxopiperazine alkaloids with antibacterial properties, demonstrating the potential biomedical applications of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate derivatives.
Anticonvulsant and Analgesic Properties :
- The paper by Obniska et al. (2016) synthesized and evaluated various dioxopiperazine derivatives for anticonvulsant and analgesic activities, highlighting the therapeutic potential of compounds derived from Methyl 2-(3,6-dioxopiperazin-2-yl)acetate.
Inhibition of Topoisomerase II by Antitumor Agents :
- Tanabe et al. (1991) investigated bis(2,6-dioxopiperazine) derivatives as inhibitors of topoisomerase II, a key enzyme in DNA replication, indicating the importance of these derivatives in cancer research.
Safety And Hazards
“Methyl 2-(3,6-dioxopiperazin-2-yl)acetate” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has the signal word “Danger” and the hazard statements "H302 - H318" . Precautionary measures include "P280 - P305 + P351 + P338" .
Propriétés
IUPAC Name |
methyl 2-(3,6-dioxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJRVMKCXNKPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,6-dioxopiperazin-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)





![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)




![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)

